3-(2-Methyl-1,3-oxazol-5-yl)propanoicacid

Catalog No.
S14054490
CAS No.
M.F
C7H9NO3
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methyl-1,3-oxazol-5-yl)propanoicacid

Product Name

3-(2-Methyl-1,3-oxazol-5-yl)propanoicacid

IUPAC Name

3-(2-methyl-1,3-oxazol-5-yl)propanoic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C7H9NO3/c1-5-8-4-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

JBAXAHBTXVLCOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)CCC(=O)O

3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid is an organic compound characterized by its unique structure, which features a propanoic acid moiety linked to a 2-methyl-1,3-oxazole ring. This compound possesses a molecular formula of C8_{8}H9_{9}N1_{1}O3_{3} and a molecular weight of approximately 169.16 g/mol. The oxazole ring is a five-membered heterocyclic structure containing nitrogen and oxygen, which contributes to the compound's reactivity and biological activity.

  • Oxidation: The compound can be oxidized to form various oxazole derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield different reduced forms of the oxazole ring, often employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The oxazole ring can participate in substitution reactions where different substituents replace hydrogen atoms. Common reagents for these reactions include halogenating agents such as bromine or chlorine under acidic or basic conditions.

The biological activity of 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid has been linked to its interaction with various molecular targets. The oxazole moiety is known to modulate enzyme activity and receptor interactions, potentially leading to diverse biological effects such as antimicrobial and anti-inflammatory activities . The specific mechanism of action often involves hydrogen bonding and π-π interactions with target proteins, which may influence their functional states.

The synthesis of 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid typically involves cyclization reactions with appropriate precursors. Common synthetic routes include:

  • Cyclization of 2-Methyl-1,3-Oxazole: This method involves reacting 2-methyl-1,3-oxazole with a propanoic acid derivative under controlled conditions, often requiring catalysts and heat to facilitate the cyclization process.
  • Alternative Synthetic Strategies: Other methods may include the reaction of aldehydes with tosylmethyl isocyanide or the Dakin–West reaction involving α-amino acids with acid anhydrides in the presence of a base .

In industrial settings, continuous flow reactors may be utilized for large-scale production, ensuring high yields and purity while minimizing human error.

3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Chemical Research: Its unique structure makes it valuable for studying interactions within biological systems and for exploring new synthetic methodologies.

Research into the interaction of 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid with biological targets is ongoing. Studies focus on its binding affinities to specific enzymes and receptors involved in disease pathways. Understanding these interactions could lead to improved therapeutic strategies and highlight its potential as a drug candidate .

Several compounds share structural similarities with 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid:

Compound NameStructureUnique Features
2-Methyl-1,3-OxazoleStructureSimpler derivative; lacks propanoic acid moiety.
3-(2-Methyl-4-phenyl-1,3-Oxazol-5-YL)Propanoic AcidStructureContains phenyl substituent; different biological activity profile.
3-[4-(Chlorophenyl)-2-methyl-1,3-Oxazol-5-YL]Propanoic AcidStructureChlorophenyl substitution alters reactivity; potential for different therapeutic effects.

Uniqueness

The uniqueness of 3-(2-Methyl-1,3-Oxazol-5-YL)Propanoic Acid lies in its specific substitution pattern on the oxazole ring and the presence of the propanoic acid group. This configuration imparts distinct chemical and biological properties that differentiate it from similar compounds, making it a valuable candidate for further research and application in medicinal chemistry .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

155.058243149 g/mol

Monoisotopic Mass

155.058243149 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types